4-Isopropyl-m-phenylenediamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-ylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDXWXPSCKSIII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162021 | |
| Record name | 4-Isopropyl-m-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14235-45-1 | |
| Record name | 4-(1-Methylethyl)-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14235-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropyl-m-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014235451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropyl-m-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropyl-m-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-Isopropyl-m-phenylenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VU3J8YT5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Synthetic Methodologies for 4 Isopropyl M Phenylenediamine and Analogous Meta Phenylenediamines
Catalytic Hydrogenation Strategies for m-Phenylenediamine (B132917) Production
Catalytic hydrogenation is a cornerstone of aromatic amine synthesis, offering an environmentally benign alternative to older methods. researchgate.net The process typically involves the reduction of a dinitroaromatic precursor.
The efficiency and selectivity of the hydrogenation of dinitroaromatics to phenylenediamines are highly dependent on the catalyst system employed. Research has explored a variety of catalysts to maximize yield and minimize by-products.
Supported nickel catalysts have demonstrated significant activity. For instance, La₂O₃-promoted Ni/SiO₂ catalysts have been shown to be effective for the liquid-phase hydrogenation of m-dinitrobenzene. elsevierpure.com The addition of lanthanum oxide enhances the dispersion of nickel species, leading to high conversion rates and yields of m-phenylenediamine. elsevierpure.com One study found that a Ni/3%La₂O₃-SiO₂ catalyst achieved a 97.1% conversion of m-dinitrobenzene and a 94% yield of m-phenylenediamine and could be reused multiple times without significant loss of activity. elsevierpure.com
Palladium-based catalysts are also widely used for the hydrogenation of dinitrotoluenes to their corresponding diaminotoluenes, a reaction analogous to the synthesis of substituted m-phenylenediamines. researchgate.net The particle size of the supported palladium can influence both activity and selectivity. researchgate.net Studies on 2,4-dinitrotoluene (B133949) hydrogenation have shown that larger palladium particles are more active and selective. researchgate.net Furthermore, doping Pd/C catalysts with promoters like iron, tin, or calcium can modify the microstructural properties of the palladium particles, affecting their catalytic performance. researchgate.net
Other catalyst systems investigated include platinum on various supports like titania and zirconium oxide, as well as multimetallic catalysts containing iridium doped with elements such as vanadium, nickel, or copper. mdpi.comgoogle.com The choice of catalyst and support can be tailored to optimize the reaction for specific substituted dinitroaromatics.
Table 1: Catalyst Performance in the Hydrogenation of Dinitroaromatics
| Catalyst System | Substrate | Product | Conversion (%) | Yield (%) | Reference |
| Ni/3%La₂O₃-SiO₂ | m-Dinitrobenzene | m-Phenylenediamine | 97.1 | 94.0 | elsevierpure.com |
| Ni/K₂O-La₂O₃-SiO₂ | m-Dinitrobenzene | m-Phenylenediamine | 99.9 | >99.6 | researchgate.net |
| Pd/C | 2,4-Dinitrotoluene | 2,4-Diaminotoluene | Complete | ~50-54 | researchgate.net |
| 0.156% Pt/ZrO₂ | 2,4-Dinitrotoluene | 2,4-Diaminotoluene | High | - | mdpi.com |
| Activated Ni-Fe | Dinitrotoluene | Toluenediamine | 99.9 | 99.8 | jlu.edu.cn |
This table presents a selection of research findings and is not exhaustive.
Continuous flow hydrogenation offers several advantages over traditional batch reactors, including enhanced heat and mass transfer, improved safety, and shorter reaction times. acs.orgmdpi.com These systems, often utilizing micropacked bed reactors, allow for precise control over reaction parameters such as temperature, pressure, and residence time. acs.orgmdpi.com
For the hydrogenation of nitroaromatics, continuous flow systems have demonstrated high efficiency and selectivity. acs.org For example, a system for the selective hydrogenation of heterocyclic nitroaromatics achieved yields greater than 97.5%. acs.org In another study using a Pd@SBA-15 catalyst in a microreactor, nitrobenzene (B124822) was completely hydrogenated to aniline (B41778) with optimized conditions of 60°C, 1.0 MPa H₂ pressure, and a residence time of 1.0 minute. mdpi.com This level of control is crucial for complex hydrogenations, such as the reduction of dinitro compounds, where multiple intermediates are possible. researchgate.net
The solvent also plays a critical role in the reaction. Studies on m-dinitrobenzene hydrogenation have shown that the choice of solvent, such as ethanol (B145695) or benzene (B151609), significantly affects the reaction time and selectivity due to differences in the solubility of intermediates. researchgate.net
Table 2: Influence of Reaction Conditions in Continuous Flow Hydrogenation of Nitroaromatics
| Parameter | Range Studied | Effect on Conversion/Yield | Reference |
| Temperature | 40 - 70 °C | Increased temperature generally increases yield to an optimal point. | mdpi.com |
| H₂ Pressure | 0.6 - 6 bar | Higher pressure can increase conversion but may decrease selectivity. | nih.govrsc.org |
| Flow Rate | 0.25 - 1.25 mL/min | Lower flow rate (longer residence time) typically increases conversion. | mdpi.comnih.gov |
| Solvent | Methanol, THF, Dioxane | Solvent choice affects reaction rates and selectivity. | researchgate.netmdpi.comrsc.org |
This table illustrates general trends observed in continuous flow hydrogenation studies.
Advanced Synthetic Routes for Substituted meta-Phenylenediamines
The synthesis of specifically substituted m-phenylenediamines like 4-isopropyl-m-phenylenediamine requires more complex strategies than the direct hydrogenation of a corresponding dinitro precursor, which may not be readily available. These methods often involve either functionalizing the m-phenylenediamine core or building the molecule through a multi-step pathway.
Achieving regioselectivity—the control of reaction at a specific position on a molecule—is a significant challenge in organic synthesis. For aromatic compounds like m-phenylenediamine, introducing a substituent at a specific position, such as the 4-position for the isopropyl group, requires careful strategy.
One approach involves radical arene amination. bohrium.com Recent research has demonstrated that noncovalent interactions can be used to direct the regioselectivity of radical-based C-H functionalization. bohrium.comnih.govacs.org For instance, by using a sulfamate-protected aniline derivative, it is possible to direct amination to the ortho position through noncovalent interactions between the anionic substrate and a cationic aminium radical precursor. bohrium.comnih.gov While this has been demonstrated for ortho-phenylenediamines, the principle of using directing groups and controlling intermolecular forces could potentially be adapted for meta-directing functionalization.
A common strategy for producing substituted anilines is to introduce the desired functional groups in a specific order. For this compound, a plausible, though not explicitly documented, pathway would involve:
Friedel-Crafts Alkylation: Reaction of a suitable benzene derivative with an isopropylating agent (e.g., isopropyl alcohol or 2-chloropropane) under Friedel-Crafts conditions to introduce the isopropyl group.
Nitration: Dinitration of the resulting isopropylbenzene. The directing effects of the isopropyl group would need to be carefully considered to achieve the desired 2,4-dinitro-isopropylbenzene isomer.
Reduction: Catalytic hydrogenation of the dinitro compound to yield this compound.
Alternatively, multi-step syntheses have been developed for other substituted phenylenediamines. For example, 4-biphenyl-3,5-diaminobenzoate was synthesized in three steps starting from 3,5-dinitrobenzoic acid. researchgate.net Such pathways, involving protection, functionalization, and deprotection/reduction steps, are common for accessing complex aromatic amines. Another example is the synthesis of p-phenylenediamine (B122844), which can be prepared via a multi-stage reaction starting from the reaction of urea (B33335) and nitrobenzene. google.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to make chemical processes more environmentally friendly and sustainable. rsc.org These principles are highly relevant to the synthesis of aromatic amines.
Key areas for applying green chemistry include:
Catalysis: The use of highly active and selective heterogeneous catalysts, as discussed in section 2.1.1, is a core green chemistry principle. These catalysts reduce waste by minimizing side reactions and can often be recycled and reused, improving atom economy. elsevierpure.comrsc.org
Solvents: The choice of solvent is critical. Traditional organic solvents can be harmful to the environment. chinesechemsoc.org Research is ongoing into the use of greener solvents, such as water or deep eutectic solvents (DESs), for amine synthesis. chinesechemsoc.orgmdpi.com For example, the Ullman amine synthesis has been studied using DESs, which can act as both the solvent and a co-catalyst. mdpi.com
Reaction Conditions: Continuous flow processes contribute to greener synthesis by allowing for lower reaction volumes, better temperature control (reducing energy consumption), and inherently safer operation compared to large batch reactors. mdpi.com
Feedstocks: A long-term goal of green chemistry is the use of renewable feedstocks. Research has explored the synthesis of aromatic amines from lignin-derived monomers, which could provide a sustainable alternative to petroleum-based starting materials. acs.org One strategy involves a Beckmann rearrangement to introduce a nitrogen atom, replacing a propyl chain with an amino group. acs.org
By integrating these principles, the synthesis of this compound and other aromatic amines can be made more efficient, less hazardous, and more sustainable.
Iii. Exploration of 4 Isopropyl M Phenylenediamine in Advanced Materials and Pharmaceutical Synthesis
Monomer Applications in Polymer Science and Engineering
As a difunctional monomer, 4-isopropyl-m-phenylenediamine is utilized in step-growth polymerization to produce a variety of high-performance polymers. The presence of two reactive amine groups allows it to be incorporated into polymer chains, while the isopropyl group and the meta-arrangement of the amines influence the final properties of the polymer, such as solubility, thermal characteristics, and mechanical behavior.
In the synthesis of polyurethanes and polyureas, diamines like this compound function as chain extenders. The general synthesis of polyurea involves the polyaddition reaction between a diisocyanate and a diamine. mdpi.com Similarly, polyurethanes are formed from the reaction of a diisocyanate and a polyol, with diamines often used to build molecular weight and introduce specific properties. scispace.commdpi.com
The reaction mechanism involves the nucleophilic attack of the amine groups on the electrophilic isocyanate groups (-NCO), leading to the formation of urea (B33335) linkages (-NH-CO-NH-) in polyureas or urethane (B1682113) linkages (-NH-CO-O-) when reacting in a polyurethane system. scispace.commdpi.com The use of an aromatic diamine like this compound contributes to the hard segments of the polymer, enhancing thermal stability and mechanical strength. The meta-positioning of the amine groups, as opposed to a linear para-isomer, introduces a kinked, asymmetric structure to the polymer backbone. This structural irregularity can disrupt chain packing, potentially improving the flexibility and solubility of the resulting polymer. Polyurea coatings are noted for their excellent durability and resistance to water and chemicals. swaminathansivaram.in
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.gov They are generally synthesized via a two-step polycondensation reaction between a dianhydride and a diamine. nih.govresearchgate.net The first step forms a soluble poly(amic acid) intermediate, which is then chemically or thermally cyclized to the final, often insoluble, polyimide. nih.govresearchgate.net
The use of meta-phenylenediamine (m-PDA) and its derivatives, such as this compound, is a key strategy for modifying polyimide properties. Unlike the rigid, linear rod-like structure imparted by para-phenylenediamine, the meta-linkage introduces a bent or kinked geometry into the polymer backbone. researchgate.net This structural feature hinders dense chain packing and reduces intermolecular interactions. As a result, polyimides derived from meta-phenylenediamine moieties often exhibit:
Improved Solubility : The less-ordered chain structure makes these polyimides more soluble in organic solvents, which facilitates processing. researchgate.netacs.org
Good Optical Transparency : By inhibiting the formation of charge-transfer complexes (CTCs) between polymer chains, the meta-substituted structure can lead to polyimide films with improved optical transparency and a less colored appearance. researchgate.netacs.org
The table below summarizes the thermal properties of various polyimides synthesized from different meta-phenylenediamine derivatives and dianhydrides, illustrating the impact of molecular structure on performance.
| Diamine Monomer | Dianhydride Monomer | Glass Transition Temp. (T g ) | 5% Weight Loss Temp. (T d5 ) |
| m-PDA with -H pendant group | BPADA | 228°C | 496°C |
| m-PDA with -CF₃ pendant group | BPADA | 240°C | 486°C |
| m-PDA with -H pendant group | 6FDA | 296°C | 516°C |
| m-PDA with -CF₃ pendant group | 6FDA | 305°C | 508°C |
| m-PDA with biphenyl (B1667301) ester group | 6FDA | 319°C | 539°C |
Data compiled from research on m-PDA based diamines. researchgate.net
Role as an Intermediate in Specialized Dye and Pigment Chemistry
Phenylenediamines are fundamental intermediates in the dye industry, used in the synthesis of a wide range of colorants, including azo dyes and oxidative hair dyes. nih.govresearchgate.net this compound serves as a precursor in these applications, where its amino groups are chemically transformed to generate chromophoric (color-bearing) systems.
In the synthesis of azo dyes , the process typically involves diazotization, where one of the primary amino groups of this compound is converted into a diazonium salt using nitrous acid. This highly reactive diazonium salt then acts as an electrophile in an azo coupling reaction with a coupling component (e.g., a phenol, naphthol, or another aromatic amine). researchgate.net The resulting molecule contains the characteristic azo group (-N=N-), which forms the basis of the dye's color. The specific shade of the dye can be tuned by the choice of the coupling partner and other substituents on the aromatic rings. nih.gov
In the formulation of oxidative hair dyes , aromatic amines like p-phenylenediamine (B122844) and its derivatives are used as "primary intermediates" or "developers". wikipedia.orggoogle.com These compounds are colorless precursors that undergo oxidation inside the hair shaft. In a typical hair coloring process, the primary intermediate is mixed with a coupling agent (such as resorcinol (B1680541) or m-aminophenol) and an oxidizing agent (commonly hydrogen peroxide) under alkaline conditions. europa.eu The primary intermediate is oxidized to a reactive quinonediimine, which then reacts with the coupler to form a larger, colored dye molecule that is trapped within the hair structure, providing a permanent color. wikipedia.org The presence of the isopropyl group on the this compound backbone can modify the final color and properties of the dye.
Building Block for Biologically Active Compounds and Pharmaceutical Intermediates
The phenylenediamine framework is a crucial structural motif in medicinal chemistry, serving as a versatile starting point for the synthesis of various biologically active compounds. The nucleophilic nature of the amino groups allows for the construction of more complex heterocyclic systems.
Phenylenediamine derivatives are valuable precursors in the development of antimalarial drugs. dtic.milnih.gov The urgent need for new antimalarial agents to combat drug-resistant strains of Plasmodium parasites drives research into novel molecular scaffolds. nih.gov While specific studies detailing the direct use of this compound are not prevalent, the general synthetic utility of the phenylenediamine core is well-established. For instance, phenylenediamines can be used to construct complex heterocyclic systems like phenanthrolines or quinoline-based structures, which are known to exhibit antiplasmodial activity. nih.gov The synthesis often involves multi-step reactions where the diamine is a key building block for creating the core ring system of the final active pharmaceutical ingredient. dtic.mil
As an aryl amine itself, this compound can be used to synthesize more complex aryl amine structures and is a key precursor for certain heterocyclic frameworks, most notably benzimidazoles.
The synthesis of benzimidazoles typically involves the condensation of an ortho-phenylenediamine with an aldehyde or a carboxylic acid (or its derivatives). ijpcbs.comorganic-chemistry.org This reaction leads to the formation of the benzimidazole (B57391) ring system, a core structure found in numerous pharmacologically active compounds. While the classical synthesis uses ortho-isomers, meta-phenylenediamines can also be utilized in related cyclization reactions to form other nitrogen-containing heterocycles. The reaction proceeds via the formation of an imine intermediate, followed by cyclization and aromatization. nih.gov The versatility of this reaction allows for the introduction of a wide variety of substituents onto the final benzimidazole framework, enabling the systematic exploration of structure-activity relationships for therapeutic targets. researchgate.netrasayanjournal.co.in
Design and Computational Evaluation of meta-Phenylenediamine Schiff's Base Derivatives
The design of Schiff base derivatives using the three structural isomers of phenylenediamine (ortho, meta, and para) has been a subject of systematic study to evaluate their potential as DNA intercalating agents. biomedres.us Computational evaluations have consistently demonstrated the superiority of derivatives based on the meta-phenylenediamine scaffold over their ortho and para counterparts. biomedres.usresearchgate.net This preference is attributed to the specific stereochemical properties of the meta isomer, which allows for a more planar molecular geometry compared to the ortho isomer, where steric hindrance between the two imino substituents is more pronounced. biomedres.us
In silico screening methodologies have become indispensable tools for the rapid evaluation of large libraries of virtual compounds, saving significant resources in drug discovery. auctoresonline.org For meta-phenylenediamine Schiff's base derivatives, molecular docking studies are routinely performed to predict their binding affinity and mode of interaction with DNA. biomedres.usresearchgate.net These studies simulate the non-covalent insertion of the planar aromatic rings of the Schiff bases between the base pairs of the DNA double helix, a process known as intercalation. biomedres.us
Docking results for a series of designed phenylenediamine Schiff's bases revealed that modifications to the core structure significantly influence DNA binding. biomedres.usresearchgate.net Key findings from these in silico screenings include:
The strategic importance of the naphthyl ring as an aromatic side chain. biomedres.usresearchgate.net
The enhanced binding affinity observed when a hydroxyl substituent is present at the 2-position of the naphthyl ring. biomedres.usresearchgate.net
The promising binding affinities achieved with the incorporation of larger three-ring systems like anthracene (B1667546) or phenanthrene. biomedres.usresearchgate.net
The following table summarizes the predicted binding affinities of selected meta-phenylenediamine Schiff's base derivatives from a virtual screening study.
| Compound ID | Aromatic Side Chain | Substituent on Aromatic Ring | Predicted Binding Affinity (kcal/mol) |
| BNG701 | Naphthyl | H | -8.5 |
| BNG702 | Naphthyl | 2-OH | -9.2 |
| BNG703 | Anthracenyl | H | -9.8 |
| BNG704 | Phenanthrenyl | H | -9.5 |
Data is illustrative and based on findings from virtual screening studies. biomedres.usresearchgate.net
The biological activity of Schiff bases is profoundly influenced by the nature and position of substituents on the aromatic rings. researchgate.net In the context of meta-phenylenediamine derivatives, computational studies have explored the impact of various substituents at the 4-position of the phenylenediamine ring on their predicted DNA intercalating ability. biomedres.usresearchgate.net
A comparative analysis of derivatives bearing nitro, methyl, isopropyl, and chloro groups at this position has been conducted. biomedres.usresearchgate.net The introduction of an isopropyl group, as in this compound derivatives, has been shown to modulate the electronic and steric properties of the molecule, which in turn affects its interaction with the DNA target. biomedres.usresearchgate.netnih.govmdpi.com While specific quantitative data for the 4-isopropyl derivative's binding affinity from these particular broad screening studies is not detailed, the research underscores the principle that such substitutions are a critical determinant of the compound's potential biological efficacy. biomedres.usresearchgate.net The size and lipophilicity of the isopropyl group can influence the compound's ability to penetrate cell membranes and fit into the DNA intercalation site. nih.govmdpi.com
The table below illustrates the conceptual effect of different substituents at the 4-position on the predicted binding affinity of a model meta-phenylenediamine Schiff's base.
| Substituent at 4-position | Electronic Effect | Steric Effect | Predicted Impact on DNA Binding |
| Nitro (-NO2) | Electron-withdrawing | Moderate | Potentially enhances electrostatic interactions |
| Methyl (-CH3) | Electron-donating | Small | Modest impact on binding |
| Isopropyl (-CH(CH3)2) | Electron-donating | Moderate | May enhance hydrophobic interactions within the intercalation site |
| Chloro (-Cl) | Electron-withdrawing, Halogen bonding potential | Moderate | Can influence binding through various non-covalent interactions |
This table provides a conceptual analysis based on established principles of medicinal chemistry and findings from related studies. biomedres.usresearchgate.netresearchgate.net
Applications in Polymer Science
Monomer for High-Performance Polyamides and Polyimides
Aromatic diamines are essential monomers for producing high-performance polymers like aramids (aromatic polyamides) and polyimides. wikipedia.orgtandfonline.comgoogle.com These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. This compound can be reacted with aromatic diacyl chlorides or aromatic dianhydrides to form the corresponding polyamides or polyimides. tandfonline.comacs.org The incorporation of the isopropyl group and the meta-linkage can disrupt the regular packing of polymer chains, which often leads to enhanced solubility in organic solvents without significantly compromising thermal properties. tandfonline.com This improved processability is a significant advantage in manufacturing films, coatings, and composite matrices.
Curing Agent for Epoxy Resins
Phenylenediamines are widely used as curing agents (or hardeners) for epoxy resins. ippi.ac.irgoogle.comgoogle.comosha.gov When mixed with an epoxy resin, the primary amino groups of the diamine react with the epoxide rings, leading to the formation of a rigid, three-dimensional cross-linked network. This curing process transforms the liquid resin into a hard, durable solid. Aromatic amine curing agents, including meta-phenylenediamine derivatives, are known to impart high glass transition temperatures (Tg), excellent chemical resistance, and superior mechanical properties to the cured epoxy system. ippi.ac.irmdpi.com The structure of the amine, such as the presence of the isopropyl group in this compound, can influence the curing kinetics and the final properties of the thermoset material. ippi.ac.ir
Antioxidant and Antidegradant in Elastomers
Substituted p-phenylenediamines (PPDs) are extensively used as antioxidants and antiozonants in the rubber industry to protect elastomers from degradation caused by heat, oxygen, and ozone. knowde.comnih.govuki.ac.idnih.gov While the subject compound is a meta-isomer, related aromatic amines with alkyl substituents are known to function as effective stabilizers. nih.govuki.ac.id They work by scavenging free radicals and reacting with ozone before it can attack the polymer backbone. researchgate.net The N-isopropyl substituted p-phenylenediamine (B122844) (IPPD) is a prominent example of such an antioxidant. nih.govuki.ac.idmdpi.com Although less common than their para-isomers for this specific application, meta-phenylenediamines can also exhibit antioxidant properties and may be researched for use in specialized elastomer formulations.
Role As a Chemical Intermediate
Precursor for Dyes and Pigments
Phenylenediamines are fundamental intermediates in the dye industry. dataintelo.comgoogle.comwikipedia.orgosha.gov They are key components in the synthesis of a wide range of dyes, including azo dyes and hair dyes. nih.govgoogle.com The amino groups can be diazotized and then coupled with other aromatic compounds to produce intensely colored azo compounds. The specific shade and properties of the dye can be tailored by the substitution pattern on the phenylenediamine and the nature of the coupling partner. The isopropyl group in this compound would influence the final color and solubility characteristics of any dye synthesized from it.
Intermediate in the Synthesis of Agrochemicals
Aromatic amines and their derivatives are important structural motifs in many agrochemicals, such as pesticides and herbicides. dataintelo.combohrium.com The synthesis of complex bioactive molecules often involves multiple steps where intermediates like substituted phenylenediamines are crucial. Research in pesticide development has utilized o-phenylenediamine (B120857) to synthesize benzimidazoles, a class of compounds with known biological activity. orientjchem.org By analogy, this compound could serve as a starting material for novel agrochemical compounds, where the specific substitution pattern is designed to achieve a desired biological effect.
Use in the Formulation of Photographic Developers
Certain derivatives of phenylenediamine are used as developing agents in color photography. wikipedia.orggoogle.com For example, a substituted p-phenylenediamine (B122844) known as CD-4 is a key ingredient in the C-41 color negative film development process. wikipedia.org These developing agents reduce the silver halide crystals in the photographic emulsion that have been exposed to light, and in the process, they become oxidized. The oxidized form of the developer then reacts with color couplers embedded in the film to form the colored dyes that make up the final image. While p-phenylenediamines are more common in this role, the fundamental redox chemistry is characteristic of the phenylenediamine class, and different isomers and derivatives have been explored for various photographic applications. bhphotovideo.comgoogleapis.com
Conclusion
Summary of Key Chemical and Application-Related Insights
4-Isopropyl-m-phenylenediamine is a multifunctional aromatic amine with a distinct chemical profile defined by its meta-diamine structure and isopropyl substituent. This structure provides a unique combination of reactivity, steric influence, and solubility enhancement. Its primary academic and industrial value lies in its role as a monomer for high-performance polyamides and polyimides, where it can improve processability, and as a curing agent for epoxy resins, contributing to robust and thermally stable materials. Furthermore, its utility as a chemical intermediate in the synthesis of dyes, potential agrochemicals, and other specialty organic compounds underscores its versatility and importance in advanced chemical synthesis.
Future Research Directions and Potential Innovations
Future research on this compound is likely to focus on several key areas. The development of more efficient and regioselective synthetic routes will remain a priority. In polymer science, further exploration of polyamides and polyimides derived from this monomer could lead to new materials with an optimal balance of thermal stability, mechanical performance, and processability for applications in membranes, flexible electronics, and aerospace composites. Investigating its performance in combination with other curing agents could yield novel epoxy resin systems with tailored properties. Additionally, its potential as a building block for new functional materials, such as organic electronic components or specialized colorants, represents a promising avenue for innovation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Isopropyl-m-phenylenediamine, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves nitration of m-phenylenediamine derivatives followed by isopropyl group introduction via Friedel-Crafts alkylation or nucleophilic substitution. Catalytic hydrogenation (e.g., Pd/C under H₂) is often used to reduce intermediates. Solvents like ethanol or tetrahydrofuran (THF) are preferred due to their compatibility with amine intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Storage under inert atmosphere (e.g., argon) at -20°C minimizes oxidation .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm substituent positions and isopropyl group integration.
- FT-IR to identify N-H stretching (3200–3400 cm⁻¹) and aromatic C-H bending.
- HPLC-MS (reverse-phase C18 column, acetonitrile/water mobile phase) to assess purity and molecular ion peaks.
Cross-reference data with structurally similar compounds (e.g., 4-Methyl-m-phenylenediamine) to validate assignments .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at -20°C. Avoid exposure to light and moisture. For solubility, use anhydrous DMSO or chloroform; sonicate briefly if necessary. Conduct periodic stability checks via TLC or HPLC to detect decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes when using this compound as a monomer?
- Methodological Answer : Discrepancies may arise from isomer formation (e.g., ortho vs. para substitution during polymerization). To address this:
- Use HPLC coupled with UV-Vis detection to separate and quantify isomers.
- Apply DFT calculations (e.g., Gaussian software) to predict thermodynamic stability of products.
- Validate hypotheses with controlled experiments (e.g., varying temperature/pH) to isolate dominant pathways .
Q. What experimental design considerations are critical for studying this compound’s antioxidant activity?
- Methodological Answer :
- Control Groups : Include positive controls (e.g., ascorbic acid) and negative controls (solvent-only).
- Dose-Response Curves : Test across a logarithmic concentration range (0.1–100 µM) in cellular assays (e.g., DPPH radical scavenging).
- Interference Checks : Pre-treat samples with catalase to rule out hydrogen peroxide-mediated effects.
- Statistical Validation : Use ANOVA with post-hoc Tukey tests to confirm significance .
Q. How can researchers mitigate instability of intermediates in multi-step syntheses involving this compound?
- Methodological Answer :
- Protecting Groups : Temporarily block amine groups with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
- In-Situ Monitoring : Employ real-time NMR or Raman spectroscopy to track intermediate stability.
- Low-Temperature Techniques : Conduct reactions at -78°C (dry ice/acetone bath) to slow decomposition.
- Additive Screening : Test stabilizers like BHT (butylated hydroxytoluene) to inhibit oxidative degradation .
Q. What strategies are effective for analyzing this compound’s role in catalytic systems with conflicting activity data?
- Methodological Answer :
- Surface Characterization : Use XPS (X-ray photoelectron spectroscopy) to assess catalyst-amine interactions.
- Kinetic Profiling : Perform time-resolved UV-Vis spectroscopy to measure reaction rates under varying conditions.
- Cross-Study Comparison : Normalize data using turnover frequency (TOF) to account for differences in catalyst loading or surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
